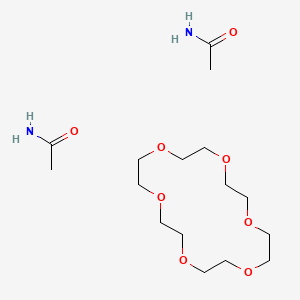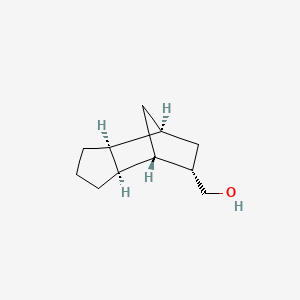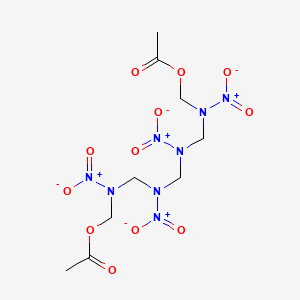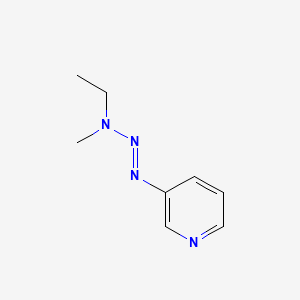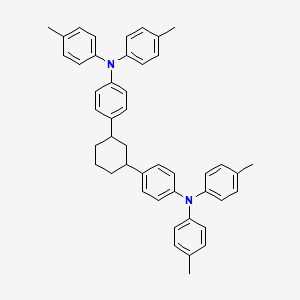
4,4'-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] is a chemical compound with the molecular formula C46H46N2. It is known for its application as a hole transport layer material in organic light-emitting diodes (OLEDs) . This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable component in electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] typically involves the reaction of 4-methylbenzenamine with cyclohexane-1,3-dione under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and distillation to remove any impurities and ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its antitumor activity, particularly in the development of new cancer therapies.
Mécanisme D'action
The mechanism by which 4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] exerts its effects involves its interaction with molecular targets such as DNA and proteins. As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell cycle arrest and apoptosis in cancer cells . In electronic applications, its high thermal stability and charge transport properties facilitate efficient electron flow in devices like OLEDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound used in OLEDs with similar charge transport properties.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: A closely related compound with slight variations in its molecular structure.
Uniqueness
Its ability to act as a DNA intercalating agent adds to its versatility and makes it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C46H46N2 |
|---|---|
Poids moléculaire |
626.9 g/mol |
Nom IUPAC |
4-methyl-N-[4-[3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C46H46N2/c1-33-8-20-41(21-9-33)47(42-22-10-34(2)11-23-42)45-28-16-37(17-29-45)39-6-5-7-40(32-39)38-18-30-46(31-19-38)48(43-24-12-35(3)13-25-43)44-26-14-36(4)15-27-44/h8-31,39-40H,5-7,32H2,1-4H3 |
Clé InChI |
OVZQXUXASDUMFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4CCCC(C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



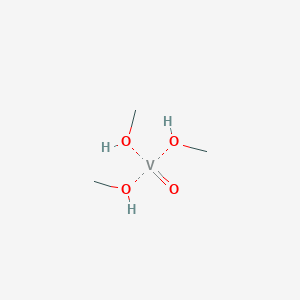
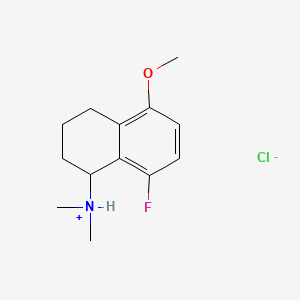
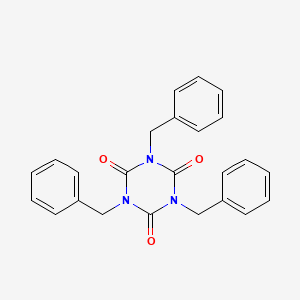
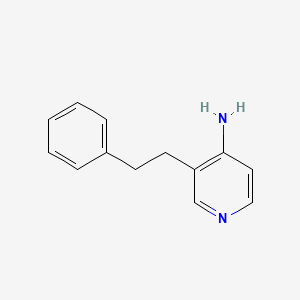
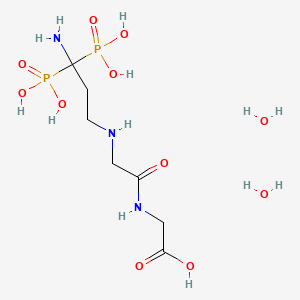
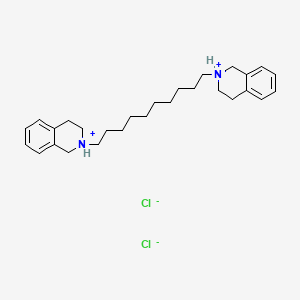
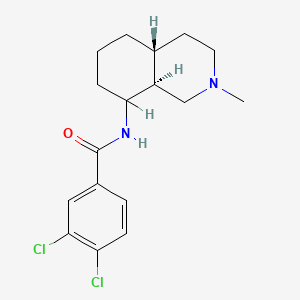
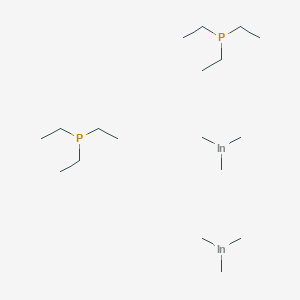
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
